molecular formula C20H34O6 B1617841 2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid CAS No. 25133-98-6

2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

Cat. No.: B1617841
CAS No.: 25133-98-6
M. Wt: 370.5 g/mol
InChI Key: DLHQZBOTVWOEED-UHFFFAOYSA-N
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Description

2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid is a complex polymer known for its versatile applications in various industries. This compound is a copolymer formed from the monomers 2-propenoic acid, 2-methyl-, 2-ethylhexyl 2-propenoate, and methyl 2-methyl-2-propenoate. It is widely used in coatings, adhesives, and other materials due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid, 2-methyl-, 2-ethylhexyl 2-propenoate, and methyl 2-methyl-2-propenoate. These monomers are polymerized using initiators such as peroxides or azo compounds under controlled conditions. The reaction is usually carried out at temperatures ranging from 60°C to 80°C .

Industrial Production Methods

In industrial settings, the polymerization process is scaled up using continuous or batch reactors. The monomers are mixed with the initiator and other additives in the reactor. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent polymer quality. The resulting polymer is then purified and processed into the desired form, such as pellets or powders .

Chemical Reactions Analysis

Types of Reactions

The polymer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid has numerous applications in scientific research:

Mechanism of Action

The polymer exerts its effects through various mechanisms, depending on its application. In coatings and adhesives, it forms strong intermolecular bonds with the substrate, providing excellent adhesion and durability. In drug delivery systems, the polymer matrix controls the release of the drug by diffusion or degradation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid lies in its combination of monomers, which imparts specific properties such as flexibility, adhesion, and chemical resistance. This makes it particularly suitable for applications in coatings and adhesives where these properties are essential .

Properties

CAS No.

25133-98-6

Molecular Formula

C20H34O6

Molecular Weight

370.5 g/mol

IUPAC Name

2-ethylhexyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid

InChI

InChI=1S/C11H20O2.C5H8O2.C4H6O2/c1-4-7-8-10(5-2)9-13-11(12)6-3;1-4(2)5(6)7-3;1-3(2)4(5)6/h6,10H,3-5,7-9H2,1-2H3;1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

DLHQZBOTVWOEED-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC

Canonical SMILES

CCCCC(CC)COC(=O)C=C.CC(=C)C(=O)O.CC(=C)C(=O)OC

Key on ui other cas no.

25133-98-6

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 g of water placed in a 200 ml-volume flask were dissolved 0.1 g of polyvinyl alcohol (degree of polymerization of 1700 and degree of saponification of 88%) and then 4 g of sodium chloride. Into the solution were added 19.8 g of 2-ethylhexyl acrylate, 0.5 g of methacrylic acid, 1.25 g of methyl methacrylate, 0.005 g of dodecyl mercaptan, and 0.1 g of lauroyl peroxide. The mixture was allowed to polymerize at temperature of 60° C. for 6 hours. The resulting suspension particles were separated by filtration, washed with water and dried, to give 2-ethylhexyl acrylate/methacrylic acid/methyl methacrylate copolymer.
[Compound]
Name
polyvinyl alcohol
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
reactant
Reaction Step Three
Quantity
0.005 g
Type
reactant
Reaction Step Three
Quantity
0.1 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
solvent
Reaction Step Four

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